Introduction: A Key Building Block in Modern Medicinal Chemistry
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol
3-Methoxy-4-(trifluoromethyl)phenol, identified by its CAS Number 106877-41-2, is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring a phenol, a methoxy group, and a trifluoromethyl group, offers a unique combination of electronic and steric properties. This guide provides an in-depth analysis of its physicochemical characteristics, synthesis, applications, and handling protocols, designed for researchers and drug development professionals.
The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance molecular properties.[3][4] This group is known to improve metabolic stability by blocking sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and enhance binding affinity to target proteins.[3][4][5] The presence of the methoxy (-OCH3) and hydroxyl (-OH) groups provides reactive handles for further chemical modification, making this compound a versatile scaffold for building diverse molecular architectures.
Physicochemical & Structural Properties
The unique arrangement of functional groups on the phenol ring dictates the compound's reactivity and physical properties. A summary of its key characteristics is presented below.
| Property | Value | Source |
| CAS Number | 106877-41-2 | [1][2] |
| Molecular Formula | C8H7F3O2 | [2] |
| Molecular Weight | 192.14 g/mol | [2] |
| Appearance | (Typically) Off-white to pale solid | Inferred from related compounds |
| Storage | Sealed in dry, Room Temperature | [2] |
Structural Diagram
The chemical structure provides insight into its potential for hydrogen bonding (via the hydroxyl group), its aromatic nature, and the influence of the electron-withdrawing trifluoromethyl group.
Caption: 2D Structure of 3-Methoxy-4-(trifluoromethyl)phenol.
Synthesis Pathways: A Representative Protocol
The synthesis of substituted trifluoromethylphenols often involves multi-step processes. While specific proprietary methods may vary, a common and logical approach involves the modification of a pre-existing, functionalized benzene ring. One plausible route is the demethylation of a corresponding methoxy-substituted trifluoromethylanisole.
Hypothetical Synthesis Workflow
This workflow illustrates a general, logical pathway for producing the target compound. The selection of reagents is critical for achieving high yield and purity.
Caption: Generalized synthesis workflow diagram.
Experimental Protocol: Demethylation of 1,2-Dimethoxy-4-(trifluoromethyl)benzene
This protocol is a representative example based on established demethylation procedures for aryl methyl ethers.[6] It is designed to be self-validating through in-process checks and final product characterization.
Objective: To synthesize 3-Methoxy-4-(trifluoromethyl)phenol via selective demethylation.
Materials:
-
1,2-Dimethoxy-4-(trifluoromethyl)benzene (1 eq.)
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,2-dimethoxy-4-(trifluoromethyl)benzene (1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the reactivity of BBr₃ and prevent over-reaction or side product formation.
-
Reagent Addition: Slowly add the 1M solution of BBr₃ in DCM (1.1 eq.) dropwise via a syringe over 30 minutes. Maintain the temperature at -78 °C. Trustworthiness: Slow addition ensures the reaction does not run away and allows for selective demethylation at the less sterically hindered position.
-
Reaction Monitoring: After addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and slowly add methanol to quench the excess BBr₃. Safety: This step is highly exothermic and must be performed slowly and with caution.
-
Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
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Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Methoxy-4-(trifluoromethyl)phenol.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Development
The true value of 3-Methoxy-4-(trifluoromethyl)phenol lies in its utility as a versatile building block for creating novel therapeutic agents.[7] The phenolic hydroxyl group is an excellent handle for introducing the scaffold into larger molecules via etherification or esterification reactions.
Logical Framework for Application
The trifluoromethyl and methoxy groups work in concert to confer desirable pharmacological properties.
Caption: Logic diagram of functional group contributions.
Phenol-containing motifs are prevalent in FDA-approved drugs, highlighting their importance in molecular recognition and biological activity.[8] This specific intermediate is valuable for synthesizing compounds in therapeutic areas where metabolic stability and CNS penetration are desired, such as in neuroscience or oncology. The trifluoromethyl group, in particular, is a bioisostere for other groups like chlorine but with enhanced metabolic inertness.[4]
Safety, Handling, and Storage
As with all specialized chemical reagents, proper handling of 3-Methoxy-4-(trifluoromethyl)phenol is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from closely related trifluoromethylated and methoxylated phenols provide a strong basis for safe handling protocols.[9][10][11][12]
Hazard Identification:
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Eye Damage/Irritation: May cause serious eye irritation or damage.[9][13]
-
Respiratory Irritation: May cause respiratory tract irritation.[13][14]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Wear a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Safe Handling Practices: Avoid breathing dust, fumes, or vapors.[10] Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[11] Keep the container tightly sealed and stored under an inert atmosphere if necessary.[2][9]
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